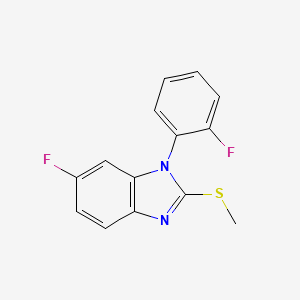

6-fluoro-1-(2-fluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole

Beschreibung

Eigenschaften

IUPAC Name |

6-fluoro-1-(2-fluorophenyl)-2-methylsulfanylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2S/c1-19-14-17-11-7-6-9(15)8-13(11)18(14)12-5-3-2-4-10(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPAKPURLMQMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(N1C3=CC=CC=C3F)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Fluoro-1-(2-fluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS No. 1461708-49-5) is a synthetic compound belonging to the benzodiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

The molecular formula of this compound is with a molecular weight of 276.30 g/mol. Its structure features a benzodiazole core substituted with fluorine and methylthio groups, contributing to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including this compound. The compound was evaluated against various pathogenic microorganisms using standard microbiological techniques.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli O157:H7 | 0.49 µg/mL |

| Salmonella typhimurium | 0.98 µg/mL |

| Klebsiella pneumoniae | >1000 µg/mL |

| Mycobacterium tuberculosis | >1000 µg/mL |

The compound demonstrated significant inhibitory activity against Escherichia coli strains with MIC values as low as 0.49 µg/mL, indicating strong antimicrobial efficacy. However, it showed limited effectiveness against other pathogens tested, such as Klebsiella and Mycobacterium species, which had MIC values exceeding 1000 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to determine the safety profile of the compound. The half-maximal inhibitory concentration (IC50) was measured using the MTT assay.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| CCD 841 CoN (Intestinal) | 210.23 |

The IC50 value of 210.23 µg/mL against CCD 841 CoN cells suggests that the compound has a relatively high cytotoxic threshold compared to its antimicrobial activity, indicating a favorable selectivity for microbial targets over human cells .

The mechanism by which benzodiazole derivatives exert their biological effects is thought to involve multiple interactions at the molecular level:

- Hydrogen Bonding : Benzodiazoles can form hydrogen bonds with biological enzymes and receptors.

- Hydrophobic Interactions : The presence of fluorine and methylthio groups enhances hydrophobic interactions, which may contribute to binding affinity and potency against microbial targets.

- π-π Interactions : The aromatic nature of the benzodiazole core allows for π-π stacking interactions with nucleic acids or proteins.

These interactions are critical for the observed antimicrobial activity and may also play a role in potential anticancer properties .

Case Studies

Several studies have explored the pharmacological potential of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study synthesized various fluoro-benzimidazole derivatives that exhibited significant antimicrobial activity against resistant strains. The findings suggest that structural modifications similar to those in this compound could enhance efficacy against specific pathogens .

- Cytotoxic Activity : Research on related thiazole and benzothiazole compounds indicates that modifications in substituent groups can lead to improved cytotoxic profiles against cancer cell lines, suggesting a pathway for developing more effective anticancer agents based on similar scaffolds .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have indicated that compounds similar to 6-fluoro-1-(2-fluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole exhibit significant antiviral properties. For instance, research on N-Heterocycles has shown promising results against various viral strains, including HIV and measles virus. The structure-activity relationship (SAR) studies suggest that modifications in the benzodiazole framework can enhance antiviral efficacy, highlighting the potential of this compound in developing new antiviral agents .

Case Study: Antiviral Activity

In a comparative study, derivatives of benzodiazole demonstrated lower EC50 values against HIV strains with mutations resistant to standard treatments. This suggests that this compound could be optimized for better activity against resistant viral strains .

Antibacterial Applications

The antibacterial properties of benzodiazole derivatives have been explored extensively. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Data Table: Antibacterial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro-1-(2-fluorophenyl)... | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

This table summarizes the antibacterial activity observed in laboratory settings, indicating that the compound holds promise as an effective antibacterial agent .

Anticancer Applications

The anticancer potential of this compound has been investigated in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. Studies have shown that this compound can inhibit cell proliferation significantly.

Case Study: Anticancer Activity

In vitro studies demonstrated that the compound exhibited IC50 values lower than established chemotherapeutics such as doxorubicin. For example:

- MCF-7 Cells : IC50 = 5.10 ± 0.40 µM

- HCT116 Cells : IC50 = 6.19 ± 0.50 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Fluorine Position : The target compound’s 2-fluorophenyl group (ortho-substitution) introduces steric hindrance compared to para-substituted analogs (e.g., compounds in ). This may reduce rotational freedom and alter binding interactions .

- Methylsulfanyl vs. Amine: Replacing the amine group (as in CAS 1456420-43-1) with methylsulfanyl increases lipophilicity (logP ~2.8 vs.

- Chloro vs.

Physicochemical Properties

- Solubility : The methylsulfanyl group in the target compound likely reduces aqueous solubility compared to amine-containing analogs but improves lipid bilayer penetration.

- Stability : Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation, a trait shared with other fluorinated benzodiazoles (e.g., and ) .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Fluorinated benzodiazoles (e.g., and ) often exhibit activity in CNS disorders due to blood-brain barrier penetration, facilitated by fluorine and lipophilic groups .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of fluorinated benzodiazole derivatives typically involves multi-step organic transformations starting from appropriately substituted aniline or benzoyl precursors. The key steps include:

- Formation of the benzodiazole core via cyclization reactions.

- Introduction of fluorine substituents either by using fluorinated starting materials or by selective fluorination.

- Incorporation of the methylsulfanyl group through nucleophilic substitution or thiolation reactions.

Preparation of Fluorinated Benzodiazole Core

A prevalent approach to prepare fluorinated benzodiazoles involves the condensation of fluorinated o-phenylenediamine derivatives with fluorinated benzoyl compounds or their equivalents under cyclization conditions.

- Starting materials: 2-fluoroaniline or 2-fluorobenzoyl derivatives serve as fluorine sources at desired positions.

- Cyclization: Acid or base catalyzed cyclization in polar solvents (e.g., ethanol, methanol) at moderate temperatures (40–80 °C) promotes ring closure forming the benzodiazole scaffold.

- Fluorine retention: Using fluorinated precursors ensures the fluorine substituents remain intact during cyclization.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SCH3) substituent at position 2 of the benzodiazole ring can be introduced by:

- Nucleophilic substitution: Reaction of a 2-halogenated benzodiazole intermediate with sodium methylthiolate (CH3SNa) under anhydrous conditions.

- Thiolation: Direct substitution of a leaving group (e.g., chlorine or fluorine) at C-2 by methylthiol or its anion in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction conditions: Typically performed at temperatures ranging from ambient to 80 °C for several hours to achieve high yields.

Representative Preparation Method (Inferred from Analogous Compounds)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | Dissolve 2-fluoroaniline and 2-fluorobenzoyl chloride in ethanol | Formation of amide intermediate |

| 2. | Add base (e.g., triethylamine or potassium hydroxide) and heat at 40–60 °C | Cyclization to form 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole |

| 3. | React intermediate with sodium methylthiolate in DMF at 50–80 °C | Substitution at position 2 to introduce methylsulfanyl group |

| 4. | Purify product by recrystallization or column chromatography | Obtain pure 6-fluoro-1-(2-fluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole |

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, DMF, DMSO | Polar solvents favor cyclization and substitution |

| Temperature | 40–80 °C | Moderate heating accelerates reactions without decomposition |

| Reaction time | 4–24 hours | Sufficient for complete conversion |

| Base | Potassium hydroxide, triethylamine | Facilitates cyclization and nucleophilic substitution |

| Molar ratios | 1:1 to 1:2 (substrate to reagents) | Stoichiometry optimized for yield |

Analytical Validation and Purification

- Spectroscopic methods: Confirm structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to verify fluorine positions and methylsulfanyl substitution.

- Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures high purity.

- Melting point and Rf values: Used to monitor purity and reaction progress.

Related Research Findings and Analogous Methods

- A patent describing preparation of fluorinated heterocycles emphasizes the use of alkali metal hydroxides and alcohol solvents for cyclization, providing mild conditions and environmental benefits over traditional triethylamine-based methods.

- Synthesis of fluorophenyl-based heterocycles via condensation and cyclization under reflux in ethanol yields moderate to good product quantities, with detailed spectroscopic characterization confirming structures.

- Preparation of methylsulfanyl substituted benzothiazoles involves sulfonylation and nucleophilic substitution steps under anhydrous conditions, which can be adapted for benzodiazole analogues.

Summary Table: Preparation Overview

| Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | 2-fluoroaniline + 2-fluorobenzoyl chloride | Ethanol, base, 40–60 °C, 4–8 h | Formation of fluorinated benzodiazole core |

| Methylsulfanyl substitution | Sodium methylthiolate | DMF, 50–80 °C, 6–12 h | Introduction of methylsulfanyl group at C-2 |

| Purification | Silica gel chromatography, recrystallization | Various solvents | High purity target compound |

| Characterization | NMR (¹H, ¹³C, ¹⁹F), HRMS, melting point | Standard analytical techniques | Structural confirmation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-1-(2-fluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. A plausible route includes:

Core Benzodiazole Formation : Reacting 2-fluorophenylhydrazine with a fluorinated benzothiazole precursor under controlled acidic conditions.

Functionalization : Introducing the methylsulfanyl group via nucleophilic substitution using methanethiol or a thiolating agent (e.g., Lawesson’s reagent).

Optimization : Use of Vilsmeier-Haack reagent (DMF/POCl₃) for formylation or cyclization steps, as demonstrated in analogous benzothiazole syntheses .

- Yield Improvement : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and temperature control (60–65°C) during critical steps enhance purity and yield .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer :

- X-ray Crystallography : Resolve dihedral angles between the benzodiazole core and substituents (e.g., 2-fluorophenyl group) to confirm stereoelectronic effects. For example, analogous compounds show dihedral angles of 6.41–34.02° between aromatic rings .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between fluorine-induced deshielding and methylsulfanyl protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in antitumor or antiviral contexts?

- Methodological Answer :

- Antitumor Assays :

Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Mechanistic Probes : Measure apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation.

- Antiviral Screening :

HIV-1 Protease Inhibition : Employ fluorescence resonance energy transfer (FRET) assays with synthetic substrates (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) .

- Data Interpretation : Compare results with structurally related benzothiazoles, which show IC₅₀ values in the µM range for HIV-1 inhibition .

Q. What computational strategies are effective for elucidating the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., HIV-1 protease PDB:1HPV). Prioritize residues forming hydrogen bonds with fluorine or sulfur moieties.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

- Methodological Answer :

- Iterative Validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) to isolate variables .

- Structural Re-analysis : Re-examine crystallographic data (e.g., C—H···π interactions in the solid state) to identify conformational polymorphism .

- Meta-Analysis : Apply materialist dialectics by framing contradictions as inherent to the system’s complexity, requiring synthesis of opposing results into a unified hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.